![molecular formula C19H15FO5 B2585884 Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 380318-34-3](/img/structure/B2585884.png)
Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
“Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate” is a chemical compound with the molecular formula C19H15FO5 . It has an average mass of 342.318 Da and a monoisotopic mass of 342.090363 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate”, its molecular formula is C19H15FO5, and it has an average mass of 342.318 Da and a monoisotopic mass of 342.090363 Da .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Antitubercular Activity
The compound’s structure suggests potential antitubercular properties. Researchers have explored related scaffolds for their efficacy against Mycobacterium tuberculosis (MTB):
Dopamine Transporter Ligand
The compound has been used as a selective dopamine transporter ligand. By binding to the dopamine transporter protein in the brain, it modulates dopamine reuptake, potentially impacting neurotransmission .
PPAR Agonist Design
Researchers have designed triple-acting PPARα, -γ, and -δ agonists based on similar structures. These compounds hold promise for metabolic regulation and potential therapeutic applications .
Biological and Clinical Applications
Indole derivatives, including our compound, have diverse biological activities. While the above examples highlight specific fields, their potential extends to other areas such as anti-inflammatory, anticancer, antioxidant, and antimicrobial activities .
Chemical Synthesis and Medicinal Chemistry
The compound’s unique structure provides opportunities for chemical synthesis and medicinal chemistry. Researchers continue to explore its derivatives for novel therapeutic possibilities.
Mechanism of Action
properties
IUPAC Name |
methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-11-18(19(22)23-2)15-9-14(7-8-17(15)25-11)24-10-16(21)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCFQAGPNJVIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
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